molecular formula C50H31N B14181559 N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine CAS No. 922184-98-3

N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine

Cat. No.: B14181559
CAS No.: 922184-98-3
M. Wt: 645.8 g/mol
InChI Key: YRIZLAFUMNKCBM-UHFFFAOYSA-N
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Description

N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicen-5-amine core with two biphenyl groups attached to the nitrogen atoms, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with phenylboronic acids in the presence of a palladium catalyst.

    Attachment to Rubicen-5-amine: The biphenyl groups are then attached to the rubicen-5-amine core through a nucleophilic substitution reaction. This step often requires the use of strong bases like sodium hydride (NaH) to deprotonate the amine group, facilitating the nucleophilic attack on the biphenyl halides.

Industrial Production Methods

Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions (NO2+) or sulfonium ions (SO3H+) replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NO2+, SO3H+, Lewis acids as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine exerts its effects involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence oxidative stress pathways by scavenging reactive oxygen species (ROS) and reducing oxidative damage in cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di([1,1’-biphenyl]-2-yl)ethanediamide: Similar in structure but with ethanediamide instead of rubicen-5-amine.

    N,N-Dimethyl-1,1’-biphenyl-2-amine: Features dimethyl groups instead of biphenyl groups.

Uniqueness

N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine stands out due to its unique combination of biphenyl groups and rubicen-5-amine core, which imparts distinct photophysical and electronic properties, making it highly valuable in advanced material applications .

Properties

CAS No.

922184-98-3

Molecular Formula

C50H31N

Molecular Weight

645.8 g/mol

IUPAC Name

N,N-bis(4-phenylphenyl)rubicen-5-amine

InChI

InChI=1S/C50H31N/c1-3-11-32(12-4-1)34-21-25-36(26-22-34)51(37-27-23-35(24-28-37)33-13-5-2-6-14-33)38-29-30-43-46(31-38)42-18-10-20-44-47-40-16-8-7-15-39(40)41-17-9-19-45(48(41)47)50(43)49(42)44/h1-31H

InChI Key

YRIZLAFUMNKCBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C8C6=CC=CC8=C9C1=CC=CC=C1C1=C9C7=CC=C1

Origin of Product

United States

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